
3-Amino-1-(5-chloro-1,3-thiazol-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(5-chloro-1,3-thiazol-2-yl)propan-1-ol is a heterocyclic organic compound that features a thiazole ring substituted with a chlorine atom and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(5-chloro-1,3-thiazol-2-yl)propan-1-ol typically involves the reaction of 5-chloro-1,3-thiazole-2-carbaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine to the desired amino alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amino alcohol derivatives.
Substitution: Substituted thiazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Amino-1-(5-chloro-1,3-thiazol-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(5-chloro-1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
2-Amino-3-(1,3-thiazol-5-yl)propan-1-ol: Similar structure but lacks the chlorine atom.
3-Amino-1-(5-bromo-1,3-thiazol-2-yl)propan-1-ol: Similar structure but with a bromine atom instead of chlorine.
3-Amino-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness: The presence of the chlorine atom in 3-Amino-1-(5-chloro-1,3-thiazol-2-yl)propan-1-ol imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming stronger hydrogen bonds. These characteristics make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H9ClN2OS |
|---|---|
Peso molecular |
192.67 g/mol |
Nombre IUPAC |
3-amino-1-(5-chloro-1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C6H9ClN2OS/c7-5-3-9-6(11-5)4(10)1-2-8/h3-4,10H,1-2,8H2 |
Clave InChI |
DAOWVHSEQJOYHP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=N1)C(CCN)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13193332.png)

![N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide](/img/structure/B13193342.png)
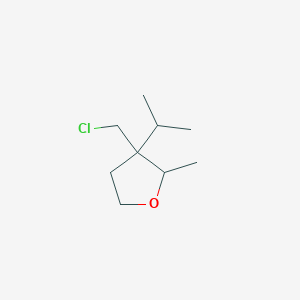
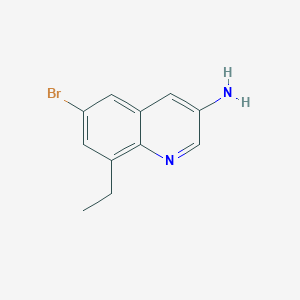
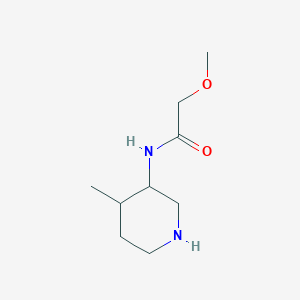
![1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13193358.png)
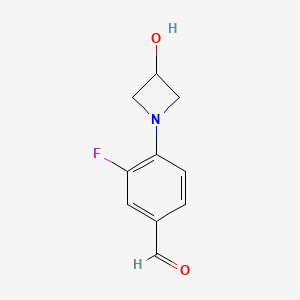
![Spiro[2.6]nonane-4-carboximidamide](/img/structure/B13193373.png)
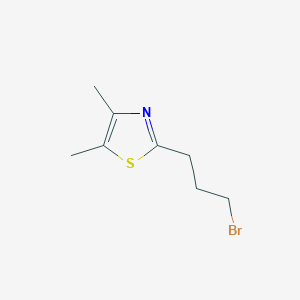
![({[4-(Bromomethyl)-4-methylhexyl]oxy}methyl)benzene](/img/structure/B13193396.png)
![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13193402.png)
![3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL](/img/structure/B13193427.png)
![4-[(6-Methoxypyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13193432.png)
